molecular formula C19H20Cl2N2O B1359513 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898763-30-9

3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359513
CAS No.: 898763-30-9
M. Wt: 363.3 g/mol
InChI Key: MZSJTZAGIVVAOO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone: is a chemical compound with the molecular formula C19H20Cl2N2O. It is known for its unique structure, which includes a benzophenone core substituted with dichloro and piperazinomethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both dichloro and piperazinomethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSJTZAGIVVAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642996
Record name (3,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-30-9
Record name (3,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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